Methyl 4-ethenyl-2-oxooxolane-3-carboxylate
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Overview
Description
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate is an organic compound with a unique structure that includes an oxooxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethenyl-2-oxooxolane-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a catalytic amount of piperidine, followed by cyclization and esterification . Another method includes the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate, followed by hydrolysis to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-ethenyl-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its oxooxolane ring structure allows it to form stable complexes with metal ions, which can influence catalytic activities in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxooxolane-3-carboxylate: Similar in structure but lacks the ethenyl group.
Ethyl 2-oxooxolane-3-carboxylate: Another related compound with an ethyl ester group instead of a methyl ester.
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Contains an additional ethyl group and is used in similar applications.
Uniqueness
Methyl 4-ethenyl-2-oxooxolane-3-carboxylate is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
528853-44-3 |
---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 4-ethenyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-3-5-4-12-8(10)6(5)7(9)11-2/h3,5-6H,1,4H2,2H3 |
InChI Key |
TVLNCUYZTYKGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(COC1=O)C=C |
Origin of Product |
United States |
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